Tetraammineplatinum(II) chloride hydrate

Description

BenchChem offers high-quality Tetraammineplatinum(II) chloride hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetraammineplatinum(II) chloride hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

azane;dichloroplatinum;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.4H3N.H2O.Pt/h2*1H;4*1H3;1H2;/q;;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBDNMCYHWRSOH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.O.Cl[Pt]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H14N4OPt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108374-32-9, 13933-33-0 | |

| Record name | Tetraammineplatinum(II) chloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Platinum(2+), tetraammine-, chloride (1:2), (SP-4-1)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical and Chemical Properties of Tetraammineplatinum(II) Chloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

Tetraammineplatinum(II) chloride hydrate (B1144303), [Pt(NH₃)₄]Cl₂·H₂O, is a pivotal coordination compound in the fields of inorganic chemistry and medicine. Its primary significance lies in its role as a key precursor for the synthesis of platinum-based therapeutics, most notably the pioneering anticancer drug cisplatin (B142131). This technical guide provides an in-depth overview of its physical and chemical properties, supported by experimental protocols and logical workflows relevant to its application in research and development.

Identification and Nomenclature

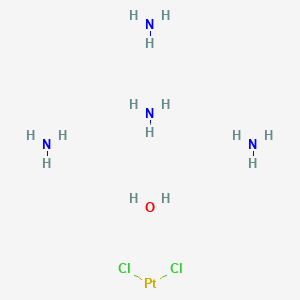

The compound is a coordination complex featuring a central platinum(II) ion. This ion exhibits a square planar geometry, a common configuration for d⁸ metal complexes, and is coordinated to four ammonia (B1221849) (NH₃) ligands.[1] The chloride ions act as counter-ions to balance the 2+ charge of the complex cation, and a water molecule is incorporated into the crystal lattice.

| Identifier | Value |

| Standard Name | Tetraammineplatinum(II) chloride monohydrate[2][3][4] |

| Synonyms | Tetraammineplatinum dichloride hydrate, Tetraamine platinum(II) chloride hydrate[1] |

| CAS Number | 13933-33-0[2][4][5] |

| Molecular Formula | [Pt(NH₃)₄]Cl₂·H₂O (or Cl₂H₁₄N₄OPt)[1][3][5] |

| Molecular Weight | 352.12 g/mol [3][6] |

| InChI Key | GWBDNMCYHWRSOH-UHFFFAOYSA-L[5] |

Physical Properties

The physical characteristics of tetraammineplatinum(II) chloride hydrate are summarized below. It is noted to be a hygroscopic solid, requiring storage in a dry, inert atmosphere.

| Property | Value |

| Appearance | White to yellow crystalline solid[7] |

| Odor | Odorless[7] |

| Melting Point | 250°C (decomposes)[5][6] |

| Density | 2.74 g/mL at 25°C[5] |

| Solubility | Soluble in water, ethanol, and chloroform[6] |

Chemical Properties and Reactivity

The chemical behavior of tetraammineplatinum(II) chloride hydrate is dominated by its function as a stable source of the [Pt(NH₃)₄]²⁺ cation, which serves as a critical starting material for other platinum compounds.

3.1. Precursor to Cisplatin and Transplatin

Tetraammineplatinum(II) chloride is a fundamental precursor in the synthesis of platinum-based drugs. While many modern methods for producing cisplatin (cis-[Pt(NH₃)₂Cl₂]) start from potassium tetrachloroplatinate (K₂[PtCl₄]), the tetraammine complex is directly used in the synthesis of the isomeric compound, transplatin (trans-[Pt(NH₃)₂Cl₂]).[8] The synthesis of transplatin involves the careful reaction of [Pt(NH₃)₄]Cl₂ with hydrochloric acid, leading to the sequential replacement of two ammonia ligands with chloride ions.[8][9] This reaction pathway is governed by the trans effect, where the chloride ligand directs the incoming ligand to the position trans to itself.[9]

3.2. Catalytic Activity

Beyond its pharmaceutical applications, the compound serves as a catalyst or a precursor for preparing platinum catalysts.[3] These catalysts are employed in a variety of organic transformations, including hydrogenation, carbonylation, hydrosilylation, and hydroformylation reactions.[10]

3.3. Thermal Decomposition

When heated, tetraammineplatinum(II) chloride hydrate decomposes at approximately 250°C.[5][6] The thermal decomposition of related platinum ammine complexes is a multi-stage process that typically involves the initial loss of water of hydration, followed by the loss of ammonia and chloride ligands, ultimately yielding metallic platinum at high temperatures.

Experimental Protocols

The following sections detail methodologies for key experiments involving the analysis and application of tetraammineplatinum(II) chloride and its derivatives.

4.1. Protocol: Thermal Decomposition Analysis

Thermogravimetric Analysis (TGA) is used to study the thermal stability and decomposition profile of the compound.

-

Objective: To determine the temperature ranges of decomposition and the mass loss associated with each step.

-

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates. Platinum or ceramic sample pans are typically used.[11]

-

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the tetraammineplatinum(II) chloride hydrate into a TGA sample pan.

-

Instrument Setup: Place the sample pan in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.[12]

-

Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 800-1000°C) at a linear heating rate, typically 10°C/min.[12][13]

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Analysis: Analyze the resulting TGA curve (mass vs. temperature) to identify distinct mass loss steps. The derivative of this curve (DTG) can be used to pinpoint the temperature of the maximum rate of decomposition for each step.

-

4.2. Protocol: Kurnakow Test for Isomer Identification

The Kurnakow test is a classical chemical test developed in 1894 to distinguish between cis and trans isomers of [PtA₂X₂] type complexes, such as cisplatin and transplatin.[14][15] This test is crucial for verifying the stereochemistry of the products synthesized from tetraammineplatinum(II) chloride. The test relies on the differential reactivity of the isomers with thiourea (B124793) (tu), which is a consequence of the trans effect.[16]

-

Objective: To qualitatively differentiate between cis-[Pt(NH₃)₂Cl₂] and trans-[Pt(NH₃)₂Cl₂].

-

Reagents: cis and trans platinum complexes, aqueous thiourea solution, deionized water.

-

Methodology:

-

Sample Preparation: In separate test tubes, dissolve a small quantity (a few milligrams) of the cis and trans isomers in a minimal amount of hot deionized water to achieve clear solutions.[14][17]

-

Reaction: Add an excess of aqueous thiourea solution to each test tube and gently heat the mixtures.[16][17]

-

Observation:

-

Cis Isomer (Cisplatin): The solution turns a deep yellow, and upon cooling, yellow, needle-like crystals of the soluble complex [Pt(tu)₄]Cl₂ are formed.[15][16] This occurs because the high trans effect of thiourea labilizes and leads to the substitution of all original ligands.[16]

-

Trans Isomer (Transplatin): A colorless solution is formed, from which a poorly soluble, snow-white precipitate of trans-[Pt(NH₃)₂(tu)₂]Cl₂ deposits.[15][16] In this case, the ammine ligands are never positioned trans to a thiourea ligand and thus are not substituted.[16]

-

-

Safety and Handling

Tetraammineplatinum(II) chloride hydrate is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin.[7][18] It causes skin and serious eye irritation and may cause respiratory irritation.[7][18]

-

Handling: Use only in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask.[18] Avoid formation of dust.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] The material is hygroscopic and should be stored under an inert atmosphere.

-

Incompatibility: Avoid contact with strong oxidizing agents.

This guide provides essential technical information for professionals working with tetraammineplatinum(II) chloride hydrate. Due to its hazardous nature and its application in synthesizing potent pharmaceuticals, all handling and experimentation should be conducted with strict adherence to safety protocols.

References

- 1. CAS 13933-33-0: tetraammineplatinum(ii) chloride hydrate [cymitquimica.com]

- 2. thomassci.com [thomassci.com]

- 3. Tetraammineplatinum(II) chloride monohydrate, Premion™, 99.995% (metals basis) | Fisher Scientific [fishersci.ca]

- 4. calpaclab.com [calpaclab.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Tetraammineplatinum(II) chloride monohydrate | Fisher Scientific [fishersci.ca]

- 7. Page loading... [guidechem.com]

- 8. home.iitk.ac.in [home.iitk.ac.in]

- 9. Synthesis [ch.ic.ac.uk]

- 10. Tetraammineplatinum(II) chloride hydrate | 13933-32-9 [chemicalbook.com]

- 11. Thermogravimetric Analysis | Oxford Materials Characterisation Service [www-omcs.materials.ox.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 15. Kurnakov test - Wikiwand [wikiwand.com]

- 16. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Preparation of Cisplatin for Chemotherapy Application of Cancer [inis.iaea.org]

- 18. 四氨合氯化铂 水合物 98% | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to Tetraammineplatinum(II) Chloride Hydrate for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of tetraammineplatinum(II) chloride hydrate (B1144303), a key inorganic compound in catalysis and pharmaceutical research. This document details its chemical and physical properties, provides experimental protocols for its synthesis and common applications, and illustrates relevant chemical pathways and workflows.

Core Chemical Data

Tetraammineplatinum(II) chloride hydrate is a platinum coordination complex. The central platinum atom is in the +2 oxidation state and is coordinated to four ammonia (B1221849) ligands. The charge of the complex cation, [Pt(NH₃)₄]²⁺, is balanced by two chloride anions. The hydrate form indicates the presence of water molecules within the crystal lattice.

Table 1: Chemical Identifiers and Molecular Formula

| Identifier | Value |

| Molecular Formula | [Pt(NH₃)₄]Cl₂·xH₂O |

| For monohydrate: [Pt(NH₃)₄]Cl₂·H₂O | |

| CAS Number | 13933-32-9 (hydrate)[1][2][3] |

| 13933-33-0 (monohydrate)[4][5][6] | |

| 108374-32-9[7] | |

| 10837-32-9[2] | |

| Synonyms | Tetraammineplatinum dichloride hydrate, Platinum tetraaminochloride |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 334.11 g/mol (anhydrous basis) | |

| 352.12 g/mol (monohydrate) | ||

| Appearance | White to yellow crystalline solid | [4] |

| Density | 2.59 g/cm³ at 20°C | [1] |

| Melting Point | 250°C (decomposes) | |

| Solubility in Water | Miscible | [1] |

| Solubility in other solvents | Soluble in ethanol (B145695) and chloroform | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of tetraammineplatinum(II) chloride hydrate and its subsequent use in the preparation of other platinum compounds and supported catalysts.

Protocol 1: Synthesis of Tetraammineplatinum(II) Chloride Hydrate from Magnus' Salt

This protocol is based on the reaction of Magnus' green salt ([Pt(NH₃)₄][PtCl₄]) with aqueous ammonia.

Materials:

-

Magnus' green salt ([Pt(NH₃)₄][PtCl₄])

-

Concentrated aqueous ammonia (24-28%)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

-

Decompression distillation apparatus

Procedure:

-

In a round-bottom flask, combine Magnus' green salt and concentrated aqueous ammonia. A solid-to-liquid ratio of 1:3 to 1:4 (g/mL) is recommended.

-

Set up the apparatus for reflux under normal atmospheric pressure.

-

Heat the mixture to boiling and maintain reflux for 6-8 hours. The reaction is complete when the green color of Magnus' salt has completely disappeared, resulting in a faint yellow or colorless solution.

-

After cooling, the resulting solution is subjected to decompression distillation to remove the solvent and obtain the faint yellow to colorless solid product of tetraammineplatinum(II) chloride hydrate.

Protocol 2: Synthesis of trans-Diamminedichloroplatinum(II) (Transplatin)

Tetraammineplatinum(II) chloride is a key intermediate in the synthesis of transplatin.[8][9]

Materials:

-

Tetraammineplatinum(II) chloride

-

Hydrochloric acid (HCl)

-

Beaker

-

Heating plate with stirring

-

Filtration apparatus

Procedure:

-

Dissolve tetraammineplatinum(II) chloride in water.

-

Heat the solution and add hydrochloric acid.

-

Reduce the volume of the solution by evaporation.

-

Upon further reduction of volume and cooling, the neutral transplatin complex will precipitate as a yellow powder due to its lower solubility compared to the charged starting material and intermediate.[8]

-

Collect the precipitate by filtration and dry.

Protocol 3: Preparation of a Supported Platinum Catalyst via Impregnation

Tetraammineplatinum(II) chloride hydrate is commonly used as a precursor for preparing supported platinum catalysts.[10] This protocol outlines a general wet impregnation method.

Materials:

-

Tetraammineplatinum(II) chloride hydrate

-

High surface area support material (e.g., alumina, activated carbon)

-

Deionized water

-

Rotary evaporator

-

Tube furnace

Procedure:

-

Calculate the amount of tetraammineplatinum(II) chloride hydrate required to achieve the desired platinum loading on the support.

-

Dissolve the calculated amount of the platinum complex in a volume of deionized water sufficient to fill the pores of the support material (incipient wetness impregnation).

-

Add the support material to the platinum-containing solution and mix thoroughly to ensure uniform wetting.

-

Remove the solvent using a rotary evaporator at an elevated temperature.

-

Dry the impregnated support in an oven, typically at 100-120°C, to remove any remaining water.

-

Calcine the dried material in a tube furnace under a flow of air or an inert gas at a high temperature (e.g., 300-500°C) to decompose the platinum complex and form platinum nanoparticles on the support surface.

-

Optionally, the catalyst can be reduced under a hydrogen flow at an elevated temperature to ensure the platinum is in its metallic state.

Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflows and reaction pathways described above.

References

- 1. Tetraammineplatinum(II) chloride hydrate | 13933-32-9 [chemicalbook.com]

- 2. alfachemic.com [alfachemic.com]

- 3. colonialmetals.com [colonialmetals.com]

- 4. Page loading... [guidechem.com]

- 5. Tetraammineplatinum (II) chloride hydrate | 13933-33-0 [m.chemicalbook.com]

- 6. Tetraammineplatinum(II) chloride monohydrate 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. scbt.com [scbt.com]

- 8. home.iitk.ac.in [home.iitk.ac.in]

- 9. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preparation and Characterization of Chloride-free Alumina-Supported Platinum Catalysts – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Synthesis and Characterization of Tetraammineplatinum(II) Chloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tetraammineplatinum(II) chloride hydrate (B1144303), [Pt(NH₃)₄]Cl₂·H₂O. This compound is a key precursor in the synthesis of platinum-based therapeutics and catalysts. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes workflow diagrams to illustrate the key processes involved.

Synthesis of Tetraammineplatinum(II) Chloride Hydrate

The synthesis of tetraammineplatinum(II) chloride hydrate is typically achieved through the reaction of a platinum(II) source, such as potassium tetrachloroplatinate(II) (K₂[PtCl₄]) or Magnus' green salt ([Pt(NH₃)₄][PtCl₄]), with an excess of ammonia (B1221849). The following protocol details a common laboratory-scale synthesis.

Experimental Protocol: Synthesis from Potassium Tetrachloroplatinate(II)

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

Concentrated ammonia solution (25-28%)

-

Deionized water

-

Ethanol

-

Ice bath

Procedure:

-

Dissolve a known quantity of potassium tetrachloroplatinate(II) in deionized water to form a solution.

-

Slowly add an excess of concentrated ammonia solution to the platinum salt solution with constant stirring. A color change from red-brown to a pale yellow or colorless solution should be observed as the tetraammineplatinum(II) complex forms.

-

Heat the reaction mixture gently to approximately 50-60 °C for 1-2 hours to ensure the completion of the reaction. Some protocols suggest refluxing the mixture for several hours.[1]

-

Allow the solution to cool to room temperature, and then place it in an ice bath to facilitate the crystallization of the product.

-

Collect the resulting white to pale yellow crystalline precipitate by vacuum filtration.

-

Wash the crystals sequentially with small portions of cold deionized water, followed by ethanol, and then acetone to remove any unreacted starting materials and byproducts.[2]

-

Dry the purified tetraammineplatinum(II) chloride hydrate in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature (e.g., 40 °C).

Synthesis Workflow

Caption: Synthesis workflow for tetraammineplatinum(II) chloride hydrate.

Characterization of Tetraammineplatinum(II) Chloride Hydrate

A comprehensive characterization of the synthesized tetraammineplatinum(II) chloride hydrate is crucial to confirm its identity, purity, and structural integrity. The following sections detail the key analytical techniques employed and present typical quantitative data.

Elemental Analysis

Elemental analysis provides the percentage composition of the constituent elements (N, H, Pt) in the compound, which is compared against the theoretical values to assess purity.

| Element | Theoretical % (for [Pt(NH₃)₄]Cl₂·H₂O) | Experimental %[1] |

| Nitrogen (N) | 15.91 | 15.97 - 15.99 |

| Hydrogen (H) | 4.01 | 3.47 - 3.50 |

| Platinum (Pt) | 55.40 | 55.47 - 55.48 |

Spectroscopic Characterization

2.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The characteristic vibrational frequencies of the ammine ligands and the water of hydration can be observed.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3450 | O-H stretching (water of hydration) | [3] |

| ~3200-3300 | N-H stretching (ammine ligands) | [3] |

| ~1610-1640 | N-H bending (ammine ligands) | [3] |

| ~1300-1400 | Symmetric NH₃ deformation | |

| ~876 | NH₃ rocking | [3] |

| ~500-550 | Pt-N stretching |

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹⁹⁵Pt NMR spectroscopy are powerful tools for characterizing the structure and purity of platinum complexes in solution.

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | D₂O | ~3.0 - 4.0 | Broad singlet | Protons of the coordinated ammine ligands |

| ¹⁹⁵Pt | D₂O | ~ -2400 to -2600 | Singlet | [Pt(NH₃)₄]²⁺ cation[2] |

Note: The chemical shift of the ammine protons can be broad due to quadrupolar coupling with the ¹⁴N nucleus and exchange with the solvent. The ¹⁹⁵Pt chemical shift is highly sensitive to the coordination environment of the platinum center.

X-ray Diffraction (XRD)

Thermal Analysis (TGA/DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability of the compound and to determine the number of water molecules of hydration.

| Temperature Range (°C) | Event | Mass Loss (%) |

| ~100 - 150 | Dehydration (loss of H₂O) | ~5.1% (for monohydrate) |

| > 250 | Decomposition of the complex | Gradual mass loss |

The decomposition of anhydrous tetraammineplatinum(II) chloride can lead to the formation of trans-diamminedichloroplatinum(II) (transplatin) at around 270-300 °C.[5]

Characterization Workflow

Caption: Workflow for the characterization of tetraammineplatinum(II) chloride hydrate.

Safety and Handling

Tetraammineplatinum(II) chloride hydrate is a chemical that should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a fume hood.[6]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of tetraammineplatinum(II) chloride hydrate. The provided experimental protocol, quantitative data, and workflow diagrams offer a comprehensive resource for researchers and professionals working with this important platinum compound. The successful synthesis and thorough characterization are critical first steps in its application in drug development and catalysis.

References

- 1. CN102328962A - Preparation method of tetramine platinum chloride - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Tetraammineplatinum(II) dichloride ammonia tetrasolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [wap.guidechem.com]

Solubility Profile of Tetraammineplatinum(II) Chloride Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of tetraammineplatinum(II) chloride hydrate (B1144303) ([Pt(NH₃)₄]Cl₂·H₂O), a compound of interest in chemical synthesis and catalysis. Due to the limited availability of precise quantitative solubility data in public literature, this document summarizes the existing qualitative information and presents detailed, generalized experimental protocols for its determination. This guide is intended to be a valuable resource for researchers and professionals working with this platinum complex, enabling them to ascertain its solubility in various solvents relevant to their specific applications.

Introduction

Tetraammineplatinum(II) chloride hydrate is a coordination complex with significant applications as a precursor in the synthesis of other platinum compounds, including anticancer agents, and as a catalyst in various chemical reactions.[1][2] Its solubility is a critical physical property that dictates its utility in solution-based synthetic routes, formulation development, and catalytic processes. Understanding the solubility of this compound in different solvents is paramount for optimizing reaction conditions, controlling crystallization processes, and developing effective delivery systems.

This guide consolidates the available qualitative solubility information for tetraammineplatinum(II) chloride hydrate and provides standardized experimental methodologies for researchers to determine its solubility quantitatively in solvents of interest.

Solubility Data

Table 1: Qualitative Solubility of Tetraammineplatinum(II) Chloride Hydrate

| Solvent | Qualitative Solubility | Citation |

| Water | Soluble, Sparingly Soluble, Miscible | [1][3][4][5][6][7][8][9][10][11] |

| Ethanol | Soluble | [1][5][7][10][12][13] |

| Chloroform | Soluble | [1][5][7][10][12][13] |

| Dimethyl Sulfoxide (DMSO) | No data available | |

| Dimethylformamide (DMF) | No data available |

Note: The terms "soluble," "sparingly soluble," and "miscible" are used across various sources without specific quantitative definitions, indicating a need for experimental determination for specific applications.

Experimental Protocols for Solubility Determination

Given the absence of specific quantitative data, researchers will need to determine the solubility of tetraammineplatinum(II) chloride hydrate experimentally for their particular solvent systems and temperature conditions. The following are detailed, generalized protocols for two common and reliable methods for determining the solubility of inorganic complexes.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of tetraammineplatinum(II) chloride hydrate to a known volume of the desired solvent in a sealed, temperature-controlled vessel (e.g., a jacketed beaker or a flask in a constant-temperature bath).

-

Agitate the mixture (e.g., using a magnetic stirrer) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. The presence of undissolved solid at the end of this period is crucial.

-

-

Separation of Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to maintain the experimental temperature and avoid precipitation.

-

Filter the withdrawn solution through a syringe filter (with a pore size appropriate to remove fine particles, e.g., 0.45 µm) into a pre-weighed, dry container.

-

-

Determination of Solute Mass:

-

Weigh the container with the filtered saturated solution to determine the mass of the solution.

-

Evaporate the solvent from the solution in a fume hood. This can be achieved by gentle heating on a hot plate or in a vacuum oven at a temperature that does not cause decomposition of the compound (decomposition temperature is approximately 250°C[5][13]).

-

Once the solvent is fully evaporated, dry the container with the solid residue to a constant weight in a desiccator or oven.

-

Weigh the container with the dry solid residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final weight of the container with the residue minus the initial weight of the empty container.

-

The mass of the solvent is the weight of the container with the solution minus the final weight of the container with the residue.

-

Solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent (if the density of the solvent is known).

-

UV-Visible Spectrophotometry Method

For compounds that absorb in the UV-Visible range, spectrophotometry offers a sensitive and often more rapid method for determining solubility. This technique relies on measuring the absorbance of a saturated solution and relating it to the concentration via a calibration curve.

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of tetraammineplatinum(II) chloride hydrate of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) using a UV-Visible spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear in the concentration range of interest and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 3.1, Step 1).

-

-

Sample Preparation and Measurement:

-

Withdraw a small, known volume of the clear, saturated supernatant after allowing the excess solid to settle.

-

Filter the solution to remove any suspended particles.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution from its absorbance.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

The solubility is the concentration of the saturated solution.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for determining solubility and the logical relationship between the experimental steps.

Caption: General experimental workflow for solubility determination.

Caption: Factors influencing and applications dependent on solubility.

Conclusion

While qualitative data indicates that tetraammineplatinum(II) chloride hydrate is soluble in water, ethanol, and chloroform, a lack of precise quantitative data in the public domain necessitates experimental determination for specific research and development applications. The generalized gravimetric and UV-Visible spectrophotometry protocols provided in this guide offer robust frameworks for researchers to accurately measure the solubility of this important platinum complex in various solvents. The application of these methods will facilitate a more precise understanding and utilization of tetraammineplatinum(II) chloride hydrate in the fields of chemical synthesis, catalysis, and drug development.

References

- 1. diverdi.colostate.edu [diverdi.colostate.edu]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. pharmajournal.net [pharmajournal.net]

- 5. dl.icdst.org [dl.icdst.org]

- 6. Page loading... [wap.guidechem.com]

- 7. Tetraammineplatinum(II) chloride monohydrate | Fisher Scientific [fishersci.ca]

- 8. researchgate.net [researchgate.net]

- 9. Tetraammineplatinum(II) chloride hydrate CAS#: 13933-32-9 [amp.chemicalbook.com]

- 10. Tetraammineplatinum (II) chloride hydrate | 13933-33-0 [m.chemicalbook.com]

- 11. Tetraammineplatinum(II) chloride hydrate | 13933-32-9 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. fountainheadpress.com [fountainheadpress.com]

In-Depth Technical Guide to the Thermal Decomposition of Tetraammineplatinum(II) Chloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of tetraammineplatinum(II) chloride hydrate (B1144303), [Pt(NH₃)₄]Cl₂·H₂O. The information presented herein is curated for professionals in research, scientific, and drug development fields, offering detailed data, experimental protocols, and visual representations of the decomposition process.

Introduction

Tetraammineplatinum(II) chloride hydrate is a coordination compound with significant applications in the synthesis of platinum-based materials and active pharmaceutical ingredients. Understanding its thermal stability and decomposition pathway is crucial for its handling, storage, and application in various manufacturing processes. This guide details the stepwise thermal degradation of the compound, identifying the intermediate and final products, and the associated temperature ranges and energetic changes.

Decomposition Pathway

The thermal decomposition of tetraammineplatinum(II) chloride hydrate is a multi-step process that can be influenced by factors such as the heating rate and the surrounding atmosphere. The generally accepted decomposition pathway in an inert atmosphere proceeds as follows:

-

Dehydration: The initial step involves the loss of the water of hydration.

-

Deamination (Step 1): Two molecules of ammonia (B1221849) are lost, leading to the formation of trans-diamminedichloroplatinum(II).

-

Deamination (Step 2): The remaining two ammonia ligands are removed.

-

Final Decomposition: The platinum(II) chloride intermediate decomposes to elemental platinum.

Under an oxidizing atmosphere, such as air or oxygen, the decomposition of the ammine ligands can lead to the formation of nitrogen and nitrogen oxides.[1] In an inert helium atmosphere, the decomposition of the ammine ligands is accompanied by the liberation of hydrogen gas.[1]

Quantitative Data

The following tables summarize the quantitative data associated with the thermal decomposition of tetraammineplatinum(II) chloride hydrate, based on thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Table 1: Thermogravimetric Analysis (TGA) Data

| Decomposition Step | Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Evolved Species |

| Dehydration | 50 - 125 | 5.11 | ~5 | H₂O |

| Deamination (Step 1) | 250 - 300 | 9.66 | ~10 | 2 NH₃ |

| Deamination (Step 2) | 300 - 350 | 9.66 | ~10 | 2 NH₃ |

| Final Decomposition | > 350 | - | - | Cl₂ (and others) |

Note: The observed mass loss percentages and temperature ranges are approximate and can vary depending on the experimental conditions.

Table 2: Differential Scanning Calorimetry (DSC) Data

| Thermal Event | Peak Temperature (°C) | Enthalpy Change (ΔH) | Process Type |

| Dehydration | ~100 | Endothermic | Phase Transition |

| Deamination (Step 1) | ~280 | Endothermic | Decomposition |

| Deamination (Step 2) | ~320 | Endothermic | Decomposition |

| Final Decomposition | >350 | Exothermic/Endothermic | Decomposition |

Note: The exact peak temperatures and enthalpy values can vary with heating rate and other experimental parameters.

Experimental Protocols

Detailed methodologies for the key analytical techniques used to study the thermal decomposition of tetraammineplatinum(II) chloride hydrate are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of [Pt(NH₃)₄]Cl₂·H₂O as a function of temperature.

Instrumentation: A thermogravimetric analyzer (e.g., Mettler Toledo TGA/DSC 3+, TA Instruments Q500).

Experimental Parameters:

-

Sample Mass: 5-10 mg

-

Crucible: Alumina or platinum crucible.

-

Atmosphere: High-purity nitrogen or argon (for inert atmosphere) or air (for oxidative atmosphere).

-

Flow Rate: 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: The mass loss at each decomposition step is determined from the TGA curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rate.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of [Pt(NH₃)₄]Cl₂·H₂O.

Instrumentation: A differential scanning calorimeter (e.g., Mettler Toledo DSC 3+, TA Instruments Q2000).

Experimental Parameters:

-

Sample Mass: 2-5 mg.

-

Crucible: Hermetically sealed aluminum pans. A pinhole in the lid is recommended to allow for the escape of evolved gases.

-

Reference: An empty, hermetically sealed aluminum pan.

-

Atmosphere: High-purity nitrogen or argon.

-

Flow Rate: 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Endothermic and exothermic peaks are identified on the DSC curve. The peak temperature provides the temperature of the transition, and the area under the peak is proportional to the enthalpy change.

Evolved Gas Analysis (EGA) by TGA-Mass Spectrometry (TGA-MS)

Objective: To identify the gaseous species evolved during the thermal decomposition.

Instrumentation: A coupled TGA-MS system (e.g., Netzsch STA 449 F3 Jupiter with a QMS 403 D Aëolos).

Experimental Parameters:

-

TGA Conditions: As described in section 4.1.

-

Interface: A heated capillary transfer line (typically heated to 200-250 °C) to prevent condensation of evolved gases.

-

Mass Spectrometer: A quadrupole mass spectrometer operating in electron ionization (EI) mode.

-

MS Parameters:

-

Mass Range: 10-100 amu.

-

Scan Mode: Multiple Ion Detection (MID) to monitor specific m/z ratios corresponding to expected evolved gases (e.g., m/z 17 for NH₃, m/z 18 for H₂O, m/z 14 for N₂).

-

-

Data Analysis: The ion current for each selected m/z value is plotted as a function of temperature and correlated with the mass loss steps observed in the TGA data.

Visualizations

The following diagrams, generated using the DOT language, illustrate the decomposition pathway and a typical experimental workflow.

Caption: Thermal decomposition pathway of tetraammineplatinum(II) chloride hydrate.

Caption: Experimental workflow for TGA-MS evolved gas analysis.

Conclusion

The thermal decomposition of tetraammineplatinum(II) chloride hydrate is a well-defined, multi-step process. By utilizing techniques such as TGA, DSC, and EGA, a comprehensive understanding of the material's thermal stability, decomposition products, and associated energetic changes can be achieved. The data and protocols presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working with this important platinum compound. It is important to note that the specific decomposition behavior can be influenced by experimental conditions, and therefore, the provided data should be considered as a general guide.

References

Tetraammineplatinum(II) chloride hydrate material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for Tetraammineplatinum(II) Chloride Hydrate (B1144303), a compound utilized in coordination chemistry, catalysis, and as a precursor in the synthesis of other platinum-based compounds, including those with applications in cancer treatment.[1] This document consolidates critical safety information to ensure its safe handling and use in a laboratory setting.

Chemical Identification

Tetraammineplatinum(II) chloride hydrate is a coordination complex with a central platinum(II) ion.[1] It is commercially available and may be referred to by several synonyms.

| Identifier | Value | Reference |

| Chemical Name | Tetraammineplatinum(II) chloride hydrate | [1][2][3] |

| Synonyms | Tetraammineplatinum chloride hydrate, Tetraammineplatinum dichloride hydrate, Magnus' green salt | [2][4][5] |

| CAS Number | 13933-33-0 (for hydrate), 108374-32-9 (for hydrate), 13933-32-9 (for anhydrous) | [2][3][6] |

| Molecular Formula | Cl₂H₁₄N₄OPt or Pt(NH₃)₄Cl₂·xH₂O | [1][2] |

| Molecular Weight | 352.12 g/mol (monohydrate), 334.11 g/mol (anhydrous) | [2][7][8] |

Hazard Identification and Classification

This compound is classified as hazardous. The primary routes of exposure are inhalation, skin contact, and ingestion.[6]

| Hazard Classification | Category | Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[3][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][7] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[3][7] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation.[6][7] |

| Corrosive to Metals | Category 1 | H290: May be corrosive to metals.[2][7] |

| Hazardous to the aquatic environment, long-term hazard | Chronic 3 | H412: Harmful to aquatic life with long lasting effects.[2][3] |

GHS Pictograms:

Warning

Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | White to yellow crystalline solid | [1][8] |

| Odor | No information available | [6] |

| Solubility | Soluble in water | [1][8][9] |

| Decomposition Temperature | 250°C (482°F) | [8][10] |

| Hygroscopic | Yes | [5][6] |

Experimental Protocols: Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.[3]

-

Skin Protection: Wear protective gloves and a lab coat.[3]

-

Respiratory Protection: Use a NIOSH-approved respirator if dust formation is likely.[6]

First-Aid Measures

Immediate action is required in case of exposure.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[2][6] Seek medical attention.[6]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing.[6] If irritation persists, get medical advice.[2]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[2][6] If eye irritation persists, get medical attention.[2]

-

Ingestion: Rinse mouth with water.[2] Do NOT induce vomiting.[3] Call a poison center or doctor immediately.[2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[2][3]

-

Specific Hazards: Thermal decomposition can produce toxic gases, including nitrogen oxides (NOx), platinum oxide, and hydrogen chloride gas.[3][6]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][3]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and wear appropriate PPE. Avoid dust formation and contact with the substance.[2][3]

-

Environmental Precautions: Prevent the substance from entering drains and waterways.[2][3]

-

Containment and Cleanup: Sweep up the material and place it in a suitable, closed container for disposal.[2][3]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][11] This material is hygroscopic.[5][6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6]

Toxicological Information

The primary health effects are related to its irritant properties and acute toxicity if ingested, inhaled, or in contact with skin.[6] There is no data available on chronic exposure, carcinogenicity, or reproductive toxicity.[2] Persons with a history of allergic diseases such as asthma should exercise caution, as platinum salts can cause sensitization.[10]

Ecological Information

This substance is harmful to aquatic life with long-lasting effects.[2] It should not be released into the environment.[3] The product contains a heavy metal, and special pre-treatment for disposal may be necessary.[3]

References

- 1. Page loading... [wap.guidechem.com]

- 2. Tetraammineplatinum (II) chloride hydrate - Safety Data Sheet [chemicalbook.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. Tetraammineplatinum(II) chloride 98 108374-32-9 [sigmaaldrich.com]

- 5. labdepotinc.com [labdepotinc.com]

- 6. fishersci.com [fishersci.com]

- 7. Platinum(2+), tetraammine-, chloride (1:2), (SP-4-1)- | Cl2H12N4Pt | CID 61702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tetraammineplatinum(II) chloride monohydrate | Fisher Scientific [fishersci.ca]

- 9. Tetraammineplatinum(II) chloride hydrate | 13933-32-9 [chemicalbook.com]

- 10. colonialmetals.com [colonialmetals.com]

- 11. zycz.cato-chem.com [zycz.cato-chem.com]

An In-depth Technical Guide to Tetraammineplatinum(II) Chloride Hydrate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraammineplatinum(II) chloride hydrate (B1144303), [Pt(NH₃)₄]Cl₂·H₂O, is a coordination compound of significant historical and practical importance in the field of inorganic chemistry and drug development. It represents a cornerstone in the understanding of coordination chemistry and serves as a critical precursor in the synthesis of various platinum-based therapeutics, most notably cisplatin (B142131). This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of tetraammineplatinum(II) chloride hydrate, tailored for researchers, scientists, and professionals in drug development.

Historical Context and Discovery

The story of tetraammineplatinum(II) chloride hydrate is intrinsically linked to the discovery of Magnus's green salt, [Pt(NH₃)₄][PtCl₄], by the German chemist Heinrich Gustav Magnus in the 1830s.[1][2] This discovery was a landmark event, as it was one of the first examples of a metal ammine complex, a class of compounds that would later be central to Alfred Werner's development of coordination theory.[3]

Initially, the nature of these platinum-ammine complexes was a subject of considerable debate. The existence of isomers with the same empirical formula, such as cisplatin (Peyrone's chloride) and transplatin (Reiset's second chloride), further fueled the discussion.[4] Tetraammineplatinum(II) chloride itself was identified as the cationic component of Magnus's green salt. The elucidation of the structures of these compounds was pivotal in establishing the principles of coordination chemistry, including the concept of square planar geometry.[5]

The historical development of these key platinum ammine complexes can be visualized as a branching pathway from the initial discovery of Magnus's green salt.

References

- 1. researchgate.net [researchgate.net]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. Reinterpretation of the Vibrational Spectroscopy of the Medicinal Bioinorganic Synthon c,c,t-[Pt(NH3)2Cl2(OH)2] - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

The Pivotal Role of Tetraammineplatinum(II) Chloride Hydrate as a Platinum Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of tetraammineplatinum(II) chloride hydrate (B1144303) ([Pt(NH₃)₄]Cl₂·H₂O) as a critical precursor in the synthesis of platinum-based materials and therapeutics. From life-saving anticancer drugs to highly efficient catalysts, this versatile coordination compound serves as a fundamental building block in numerous advanced applications. This document provides a comprehensive overview of its properties, detailed experimental protocols for its use, and a summary of key quantitative data to inform researchers and professionals in the fields of chemistry, materials science, and drug development.

Introduction to Tetraammineplatinum(II) Chloride Hydrate

Tetraammineplatinum(II) chloride hydrate is a coordination complex featuring a central platinum(II) ion coordinated to four ammonia (B1221849) (NH₃) ligands, with two chloride ions (Cl⁻) as counter-ions and a molecule of water of hydration.[1] It is a yellow crystalline solid that is soluble in water.[1] Its stability and well-defined structure make it an excellent starting material for the synthesis of other platinum compounds.[2]

The primary applications of this precursor stem from its ability to be a reliable source of platinum(II) ions in various chemical reactions. It is extensively used in the synthesis of platinum-based anticancer drugs, such as cisplatin (B142131) and carboplatin, and as a precursor for the preparation of heterogeneous and homogeneous platinum catalysts.[2][3] These catalysts are vital in numerous industrial processes, including hydrogenation, carbonylation, and hydrosilylation reactions.[3][4]

Physicochemical and Safety Data

A summary of the key physical and chemical properties of tetraammineplatinum(II) chloride hydrate is presented below. This data is essential for handling, storage, and application of the compound in a laboratory or industrial setting.

| Property | Value | References |

| Chemical Formula | [Pt(NH₃)₄]Cl₂·H₂O | [4] |

| Molecular Weight | 352.12 g/mol | [4] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 250 °C (decomposes) | [4] |

| Solubility | Soluble in water | [1] |

| CAS Number | 13933-33-0 | [1] |

Safety Information: Tetraammineplatinum(II) chloride hydrate should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use.

Applications as a Platinum Precursor

Synthesis of Platinum-Based Anticancer Drugs

Tetraammineplatinum(II) chloride hydrate is a key intermediate in the synthesis of platinum-based chemotherapy drugs.[2] The mechanism of action of these drugs primarily involves their interaction with DNA, leading to the inhibition of cell division in cancerous cells.

The journey of a platinum-based drug from administration to its therapeutic effect involves several key steps, beginning with cellular uptake and culminating in DNA damage that triggers apoptosis. The following diagram illustrates this general pathway.

This protocol describes the synthesis of transplatin, an isomer of the anticancer drug cisplatin, using tetraammineplatinum(II) chloride as the starting material. This synthesis is a classic example of the trans effect in inorganic chemistry.[5]

Materials:

-

Tetraammineplatinum(II) chloride ([Pt(NH₃)₄]Cl₂)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

Procedure:

-

Dissolve a known quantity of tetraammineplatinum(II) chloride in deionized water with gentle heating to form a clear solution.

-

Slowly add concentrated hydrochloric acid to the solution while stirring.

-

Continue heating and stirring the mixture. The reaction progress can be monitored by the precipitation of the yellow transplatin product.

-

After the reaction is complete (typically indicated by no further precipitation), allow the mixture to cool to room temperature and then in an ice bath to maximize precipitation.

-

Collect the yellow precipitate by vacuum filtration.

-

Wash the product with cold deionized water and then with a small amount of cold ethanol.

-

Dry the final product, trans-dichlorodiammineplatinum(II), in a desiccator.

Quantitative Data: The yield of this reaction is typically high, often exceeding 80-90% depending on the precise reaction conditions and purification steps.

Preparation of Platinum Catalysts

Tetraammineplatinum(II) chloride hydrate serves as an excellent precursor for the preparation of both homogeneous and heterogeneous platinum catalysts due to its solubility and ease of reduction to metallic platinum.[2][3]

The general workflow for preparing a supported platinum catalyst, for instance, Pt on a carbon support (Pt/C), involves the impregnation of the support with a solution of the platinum precursor, followed by reduction.

This protocol outlines the thermal decomposition of tetraammineplatinum(II) chloride hydrate to produce platinum metal, which can be deposited on a support material.

Materials:

-

Tetraammineplatinum(II) chloride hydrate

-

Inert support material (e.g., alumina, silica, or carbon)

-

Furnace with temperature control

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Impregnate the support material with an aqueous solution of tetraammineplatinum(II) chloride hydrate. The concentration of the solution will determine the final platinum loading on the catalyst.

-

Dry the impregnated support material in an oven at a low temperature (e.g., 100-120 °C) to remove the water.

-

Place the dried material in a tube furnace.

-

Heat the material under a flow of inert gas to the decomposition temperature of the precursor (around 250-300 °C). The complex will decompose, leaving finely dispersed platinum particles on the support.

-

Hold at the decomposition temperature for a specified time to ensure complete decomposition.

-

Cool the catalyst to room temperature under the inert gas flow.

Quantitative Data: The platinum loading on the catalyst can be precisely controlled by the initial concentration of the precursor solution and the weight of the support material used.

Conclusion

Tetraammineplatinum(II) chloride hydrate is a cornerstone platinum precursor with significant applications in both medicine and industry. Its well-defined chemical properties, stability, and reactivity make it an ideal starting material for the synthesis of complex platinum-based compounds. The detailed protocols and pathways provided in this guide offer a foundational understanding for researchers and professionals to harness the potential of this versatile compound in their respective fields. Further research into novel applications and optimization of existing synthetic routes will continue to expand the importance of tetraammineplatinum(II) chloride hydrate in science and technology.

References

An In-depth Technical Guide to the Coordination Chemistry of Tetraammineplatinum(II) Chloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraammineplatinum(II) chloride hydrate (B1144303), [Pt(NH₃)₄]Cl₂·H₂O, is a coordination complex of significant interest in the fields of inorganic chemistry, materials science, and pharmacology. Its primary role as a key intermediate in the synthesis of platinum-based anticancer drugs, most notably cisplatin (B142131), underscores its importance in medicinal chemistry. This guide provides a comprehensive overview of its coordination chemistry, including its synthesis, structure, properties, and reactivity, with a focus on detailed experimental protocols and quantitative data for researchers.

Physicochemical Properties

Tetraammineplatinum(II) chloride hydrate is a white to pale yellow crystalline solid. It is a salt consisting of the square planar tetraammineplatinum(II) cation, [Pt(NH₃)₄]²⁺, two chloride anions, Cl⁻, and one molecule of water of hydration.

Table 1: Physical and Chemical Properties of Tetraammineplatinum(II) Chloride Hydrate

| Property | Value | Source(s) |

| Chemical Formula | [Pt(NH₃)₄]Cl₂·H₂O | [1] |

| Molecular Weight | 352.12 g/mol | [1] |

| CAS Number | 13933-33-0 (monohydrate) | [1] |

| Appearance | White to pale yellow crystalline solid | [2] |

| Solubility in Water | Soluble | [1] |

| Melting Point | 250 °C (decomposes) | [1] |

| Density | 2.59 g/cm³ at 20°C | [2] |

Synthesis

The most common laboratory synthesis of tetraammineplatinum(II) chloride hydrate involves the reaction of Magnus's green salt, [Pt(NH₃)₄][PtCl₄], with aqueous ammonia (B1221849).

Synthesis of Tetraammineplatinum(II) Chloride Hydrate from Magnus's Salt

This procedure outlines the conversion of Magnus's green salt to the water-soluble tetraammineplatinum(II) chloride.

-

Reaction: [Pt(NH₃)₄][PtCl₄] (s, green) + 2 NH₃ (aq) → 2 [Pt(NH₃)₄]Cl₂ (aq, colorless)

-

Experimental Protocol:

-

Suspend a known quantity of Magnus's green salt in deionized water.

-

Add a concentrated aqueous solution of ammonia (e.g., 25-28%).

-

Heat the mixture to reflux with constant stirring. The green solid will gradually dissolve to form a colorless or pale yellow solution.

-

Continue refluxing for several hours to ensure complete reaction.

-

After cooling, the solution can be used for subsequent reactions or the product can be isolated by evaporation of the solvent.

-

Caption: Synthesis of [Pt(NH₃)₄]Cl₂ from Magnus's Salt.

Coordination Chemistry and Stability

The tetraammineplatinum(II) cation, [Pt(NH₃)₄]²⁺, is a classic example of a square planar d⁸ metal complex. The platinum(II) center is coordinated by four ammine ligands, forming strong Pt-N sigma bonds.

Reactivity and Role in Cisplatin Synthesis

A primary application of tetraammineplatinum(II) chloride is its role as a precursor in the synthesis of the anticancer drug cisplatin, cis-[Pt(NH₃)₂(Cl)₂].

Synthesis of Cisplatin from Tetraammineplatinum(II) Chloride

The synthesis of cisplatin from tetraammineplatinum(II) chloride is a multi-step process that relies on the principles of ligand substitution and the trans effect.

-

Experimental Protocol:

-

A solution of tetraammineplatinum(II) chloride is reacted with a stoichiometric amount of potassium tetrachloroplatinate(II), K₂[PtCl₄], to precipitate Magnus's green salt, [Pt(NH₃)₄][PtCl₄].

-

The isolated Magnus's green salt is then heated in a solution of aqueous ammonia to form a soluble tetraammineplatinum(II) salt.

-

This is followed by a controlled reaction with hydrochloric acid, which substitutes two of the ammine ligands with chloride ions to yield the cis isomer, cisplatin. The trans isomer, transplatin, can also be synthesized under different reaction conditions.

-

Caption: Synthesis pathway of Cisplatin.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of tetraammineplatinum(II) chloride hydrate.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of the complex, providing precise bond lengths, bond angles, and details of the crystal packing.

-

Experimental Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: Grow suitable single crystals by slow evaporation of a saturated aqueous solution of the complex.

-

Crystal Mounting: Select a well-formed, defect-free crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.[5]

-

Data Collection: Mount the crystal on the diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[6] X-rays (e.g., Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.[7]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and anisotropic displacement parameters.[6]

-

Caption: X-ray crystallography workflow.

¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹⁵Pt NMR spectroscopy is a powerful tool for characterizing platinum complexes in solution. The chemical shift is highly sensitive to the coordination environment of the platinum nucleus.

-

Experimental Protocol for ¹⁹⁵Pt NMR Spectroscopy:

-

Sample Preparation: Dissolve a sufficient amount of the complex in a suitable deuterated solvent (e.g., D₂O).

-

Instrument Setup: The ¹⁹⁵Pt nucleus has a natural abundance of 33.8% and a spin of I = 1/2.[8] A high-field NMR spectrometer is used. The reference compound is typically an external standard of Na₂[PtCl₆] in D₂O.[8]

-

Data Acquisition: Acquire the ¹⁹⁵Pt NMR spectrum. The chemical shift for tetraammineplatinum(II) complexes typically appears in a distinct region of the spectrum. For the tetraammineplatinum(II) cation, the chemical shift is expected to be around -2556 to -2576 ppm.[9]

-

Data Analysis: Analyze the chemical shift and any coupling patterns to confirm the structure of the complex in solution.

-

Table 2: ¹⁹⁵Pt NMR Data for Selected Platinum Complexes

| Complex | Chemical Shift (δ, ppm) vs. [PtCl₆]²⁻ | Source(s) |

| [Pt(NH₃)₄]²⁺ | ~ -2556 to -2576 | [9] |

| [PtCl₄]²⁻ | 0 (by definition) | [8] |

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information about the thermal stability of the complex and the nature of its decomposition.

-

Experimental Protocol for TGA/DSC:

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into an appropriate crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: Place the sample and a reference crucible in the TGA/DSC instrument. Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate.[10]

-

Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30-600 °C).[11] The instrument simultaneously records the mass loss (TGA) and the differential heat flow (DSC) as a function of temperature.

-

Data Analysis: The TGA curve will show a mass loss corresponding to the loss of the water of hydration, followed by the decomposition of the ammine ligands. The DSC curve will indicate whether these processes are endothermic or exothermic.

-

Applications in Drug Development and Research

The primary importance of tetraammineplatinum(II) chloride hydrate in drug development lies in its role as a precursor to cisplatin and other platinum-based anticancer agents. Its predictable reactivity and stable structure make it an ideal starting material for the synthesis of a wide range of platinum complexes with potential therapeutic applications.[12] Beyond its use in synthesis, it also serves as a model compound in fundamental studies of platinum coordination chemistry and is utilized in proteomics research.[1]

Safety and Handling

Tetraammineplatinum(II) chloride hydrate is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. researchgate.net [researchgate.net]

- 2. Tetraammineplatinum(II) chloride hydrate | 13933-32-9 [chemicalbook.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Appendix K – Formation Constants for Complex Ions – Chemistry 110 [psu.pb.unizin.org]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. benchchem.com [benchchem.com]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. Platinum-195 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 9. technology.matthey.com [technology.matthey.com]

- 10. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

- 11. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Platinum Nanoparticle Synthesis Using Tetraammineplatinum(II) Chloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of platinum nanoparticles (PtNPs) using tetraammineplatinum(II) chloride hydrate (B1144303) as the platinum precursor. The methodologies outlined are based on established chemical reduction techniques and are intended to serve as a comprehensive guide for researchers in academia and industry. This document also explores the application of these nanoparticles in drug delivery, with a focus on relevant signaling pathways.

Introduction

Platinum nanoparticles are of significant interest in various scientific fields, including catalysis, sensing, and nanomedicine, owing to their unique physicochemical properties. In drug development, PtNPs are being explored as both therapeutic agents and as carriers for targeted drug delivery. Their high surface-area-to-volume ratio and the ability to be functionalized make them ideal candidates for enhancing the efficacy and reducing the side effects of conventional therapies.

Tetraammineplatinum(II) chloride hydrate ([Pt(NH₃)₄]Cl₂·H₂O) is a water-soluble platinum salt that serves as a convenient and effective precursor for the synthesis of PtNPs. The synthesis typically involves the reduction of the platinum(II) ions to zerovalent platinum (Pt⁰) in the presence of a stabilizing agent to control particle growth and prevent aggregation.

Experimental Protocols

Two common and effective methods for the synthesis of platinum nanoparticles are presented below: chemical reduction using sodium borohydride (B1222165) and the polyol method using ethylene (B1197577) glycol.

Protocol 1: Chemical Reduction with Sodium Borohydride

This method utilizes the strong reducing agent sodium borohydride to rapidly reduce platinum ions. A stabilizing agent is crucial to control the nanoparticle size and prevent agglomeration.

Materials:

-

Tetraammineplatinum(II) chloride hydrate ([Pt(NH₃)₄]Cl₂·H₂O)

-

Sodium borohydride (NaBH₄)

-

Sodium citrate (B86180) dihydrate (Stabilizing agent)

-

Deionized water

-

Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment

Procedure:

-

Preparation of Solutions:

-

Prepare a 1 mM aqueous solution of tetraammineplatinum(II) chloride hydrate.

-

Prepare a 10 mM aqueous solution of sodium citrate dihydrate.

-

Freshly prepare a 100 mM aqueous solution of sodium borohydride in an ice bath. It is critical to use a freshly prepared NaBH₄ solution as it degrades over time.

-

-

Reaction Setup:

-

In a clean round-bottom flask, add 50 mL of the 1 mM tetraammineplatinum(II) chloride hydrate solution.

-

Add 5 mL of the 10 mM sodium citrate solution to the flask.

-

Adjust the pH of the mixture to approximately 10-11 using a dilute NaOH solution.

-

Place the flask on a magnetic stirrer and stir vigorously.

-

-

Reduction:

-

Slowly add 5 mL of the freshly prepared 100 mM sodium borohydride solution dropwise to the stirring platinum precursor solution.

-

A color change from colorless to dark brown or black indicates the formation of platinum nanoparticles. The slow addition of NaBH₄ is important for controlling the nucleation and growth of the nanoparticles, leading to a more uniform size distribution.

-

-

Reaction Completion and Purification:

-

Allow the reaction to stir for 2 hours at room temperature to ensure the complete reduction of the platinum ions.

-

Purify the synthesized platinum nanoparticles by centrifugation at 10,000 rpm for 20 minutes.

-

Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and resuspension steps three times to remove unreacted reagents and byproducts.

-

Finally, resuspend the purified platinum nanoparticles in the desired solvent for characterization and further applications.

-

Protocol 2: Polyol Synthesis

The polyol method employs a high-boiling point alcohol, such as ethylene glycol, as both the solvent and the reducing agent. This method often yields nanoparticles with good crystallinity and a narrow size distribution.

Materials:

-

Tetraammineplatinum(II) chloride hydrate ([Pt(NH₃)₄]Cl₂·H₂O)

-

Ethylene glycol

-

Polyvinylpyrrolidone (PVP, MW = 55,000) (Stabilizing agent)

Procedure:

-

Reaction Setup:

-

In a three-neck round-bottom flask equipped with a condenser and a thermometer, dissolve 0.1 g of PVP in 20 mL of ethylene glycol.

-

Heat the solution to 160 °C with constant stirring under a nitrogen atmosphere.

-

-

Precursor Addition:

-

Prepare a solution of 20 mg of tetraammineplatinum(II) chloride hydrate in 5 mL of ethylene glycol.

-

Once the PVP solution has reached 160 °C, inject the platinum precursor solution into the flask.

-

-

Reaction and Growth:

-

Maintain the reaction temperature at 160 °C for 3 hours. The solution will gradually change color, indicating the formation and growth of platinum nanoparticles.

-

-

Purification:

-

After 3 hours, cool the reaction mixture to room temperature.

-

Add 50 mL of acetone to the flask to precipitate the platinum nanoparticles.

-

Collect the nanoparticles by centrifugation at 8,000 rpm for 15 minutes.

-

Wash the nanoparticles with a mixture of ethanol (B145695) and water (1:1 v/v) three times by centrifugation and redispersion.

-

Dry the purified platinum nanoparticles under vacuum for further use.

-

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of platinum nanoparticles synthesized using methods analogous to those described above.

Table 1: Influence of Synthesis Parameters on Platinum Nanoparticle Size

| Precursor | Reducing Agent | Stabilizing Agent | Temperature (°C) | Average Particle Size (nm) |

| H₂PtCl₆ | Sodium Borohydride | Sodium Citrate | 25 | 2-5 |

| H₂PtCl₆ | Ethylene Glycol | PVP | 160 | 5-10 |

| (NH₄)₂PtCl₆ | Ethylene Glycol/Water | None | 150 | 2-6[1] |

| K₂PtCl₆ | Ethylene Glycol | PVP | 160 | 5-12[2] |

Table 2: Characterization Data of Synthesized Platinum Nanoparticles

| Characterization Technique | Typical Results |

| Transmission Electron Microscopy (TEM) | Spherical morphology, narrow size distribution.[2][3] |

| Dynamic Light Scattering (DLS) | Hydrodynamic diameter consistent with TEM results. |

| X-ray Diffraction (XRD) | Face-centered cubic (fcc) crystal structure.[4] |

| UV-Vis Spectroscopy | Characteristic surface plasmon resonance peak around 260 nm. |

Visualization of Experimental and Biological Pathways

Experimental Workflow

The general workflow for the synthesis of platinum nanoparticles via chemical reduction is depicted below.

Signaling Pathways in Drug Delivery

Platinum nanoparticles can induce cancer cell death through various mechanisms, including the generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis. Two key signaling pathways involved are the NF-κB and Ceramide pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation, cell survival, and proliferation. In some cancers, its constitutive activation promotes survival. Platinum nanoparticles can inhibit this pathway, leading to apoptosis.

Ceramide-Mediated Apoptosis Pathway

Ceramide is a lipid second messenger that can initiate apoptosis. Platinum nanoparticles can induce the generation of ceramide, triggering a cascade of events that lead to programmed cell death.

Conclusion

The synthesis of platinum nanoparticles using tetraammineplatinum(II) chloride hydrate is a versatile and reproducible process. By carefully controlling the experimental parameters, researchers can tailor the size, shape, and surface properties of the nanoparticles for specific applications in drug development and beyond. The protocols and information provided in these application notes serve as a foundational guide for the successful synthesis, characterization, and application of these promising nanomaterials.

References

Application Notes and Protocols for Preparing Supported Platinum Catalysts from Tetraammineplatinum(II) Chloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of supported platinum (Pt) catalysts using tetraammineplatinum(II) chloride hydrate (B1144303), Pt(NH₃)₄Cl₂·xH₂O, as the precursor. The methods described herein are foundational for developing catalysts for a wide range of applications, including hydrogenation, oxidation, and in the synthesis of fine chemicals and pharmaceuticals.[1][2][3]

Introduction

Tetraammineplatinum(II) chloride hydrate is a widely used precursor for the synthesis of supported platinum catalysts due to its good water solubility and the cationic nature of the platinum complex, [Pt(NH₃)₄]²⁺.[3][4] The preparation of highly dispersed and active catalysts is crucial for efficient chemical transformations. The protocols detailed below focus on the incipient wetness impregnation (IWI) technique, followed by either thermal or chemical reduction to produce the active metallic platinum nanoparticles on various supports.

Key Principles